Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate
Brand Name: Vulcanchem
CAS No.: 6417-41-0
VCID: VC21335541
InChI: InChI=1S/C18H17BrN2O3S/c1-2-11-24-17(23)12-7-9-13(10-8-12)20-18(25)21-16(22)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H2,20,21,22,25)
SMILES: CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br
Molecular Formula: C18H17BrN2O3S
Molecular Weight: 421.3 g/mol

Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate

CAS No.: 6417-41-0

Cat. No.: VC21335541

Molecular Formula: C18H17BrN2O3S

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate - 6417-41-0

Specification

CAS No. 6417-41-0
Molecular Formula C18H17BrN2O3S
Molecular Weight 421.3 g/mol
IUPAC Name propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate
Standard InChI InChI=1S/C18H17BrN2O3S/c1-2-11-24-17(23)12-7-9-13(10-8-12)20-18(25)21-16(22)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H2,20,21,22,25)
Standard InChI Key CPPZHJJUJCMGBG-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br
Canonical SMILES CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator